2-Ethoxybenzene-1-sulfonyl chloride
Overview
Description
2-Ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a sulfonating agent used in organic synthesis, characterized by its colorless to pale yellow liquid appearance and pungent odor. This compound is commonly utilized in the pharmaceutical industry for the synthesis of sulfonamide drugs, as well as in the production of dyes, pigments, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzene-1-sulfonyl chloride can be synthesized from phenetole (2-ethoxyanisole) through a sulfonation reaction. The process involves the reaction of phenetole with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically include stirring at room temperature for several hours, followed by purification steps such as washing with water and saturated aqueous sodium chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is often stored under inert gas and away from moisture to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-ethoxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents that react with this compound under mild conditions.
Solvents: Reactions are typically carried out in organic solvents such as diethyl ether or dichloromethane.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
2-Ethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of sulfonamide drugs, which have antibacterial and antifungal properties.
Material Science: The compound is utilized in the production of dyes and pigments, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxybenzene-1-sulfonyl chloride involves its ability to act as a sulfonating agent. It reacts with nucleophiles to form sulfonamide derivatives, which can exhibit various biological activities. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed and its intended application.
Comparison with Similar Compounds
2-Methoxybenzene-1-sulfonyl Chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
Benzenesulfonyl Chloride: Lacks the ethoxy substituent, making it less specific in certain reactions.
Uniqueness: 2-Ethoxybenzene-1-sulfonyl chloride is unique due to its ethoxy substituent, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. This makes it particularly valuable in the synthesis of specific pharmaceuticals and organic compounds.
Properties
IUPAC Name |
2-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWURYJNJYODVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596731 | |
Record name | 2-Ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68800-33-9 | |
Record name | 2-Ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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